- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
CAS-Nr.:938066-17-2
MF:C8H11IN2O
MW:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22
4-iodo-1-(oxan-2-yl)-1H-pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- InChI-Schlüssel: XOMUJCQTYLHICW-UHFFFAOYSA-N
- Lächelt: IC1=CN(C2CCCCO2)N=C1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 156
- Topologische Polaroberfläche: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Sicherheitsinformationen
- Gefahrenhinweis: H315-H319-H335
- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000259-10g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 10g |
$219.78 | 2023-08-31 | |
| Alichem | A049000259-25g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 25g |
$501.02 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-250mg |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 250mg |
¥102.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-1g |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 1g |
¥246.90 | 2023-09-02 | |
| Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A109827-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 5g |
$83.0 | 2025-04-15 | |
| Ambeed | A109827-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
$295.0 | 2025-04-15 | |
| Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 5g |
$245 | 2021-08-04 | |
| Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Referenz
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Referenz
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Referenz
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Referenz
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Referenz
- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Referenz
- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Referenz
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Referenz
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Referenz
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referenz
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referenz
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referenz
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Referenz
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Referenz
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 4-Iodopyrazole
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Bestellnummer:A859630
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):241.0
Email:sales@amadischem.com
4-iodo-1-(oxan-2-yl)-1H-pyrazole Verwandte Literatur
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Reinheit:99%
Menge:25g
Preis ($):241.0